molecular formula C21H16N6O3 B10936111 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10936111
M. Wt: 400.4 g/mol
InChI Key: RCOMCNWWDPUNFK-UHFFFAOYSA-N
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Description

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple fused rings, including oxazole and pyrazole, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core oxazole and pyrazole rings, followed by their fusion with the pyridine ring. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Formation of the Oxazole Ring: This involves the cyclization of α-haloketones with amides or nitriles.

    Coupling Reactions: The pyrazole and oxazole intermediates are then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl]pyridine-4-carboxamide
  • 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl]oxazole-4-carboxamide

Uniqueness

The uniqueness of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in its fused ring structure, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing drugs with specific biological activities and for creating materials with unique physical properties.

Properties

Molecular Formula

C21H16N6O3

Molecular Weight

400.4 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-[3-(1,2-oxazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H16N6O3/c1-12-19-16(9-17(25-21(19)30-26-12)14-10-22-27(2)11-14)20(28)24-15-5-3-4-13(8-15)18-6-7-23-29-18/h3-11H,1-2H3,(H,24,28)

InChI Key

RCOMCNWWDPUNFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC=CC(=C4)C5=CC=NO5

Origin of Product

United States

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